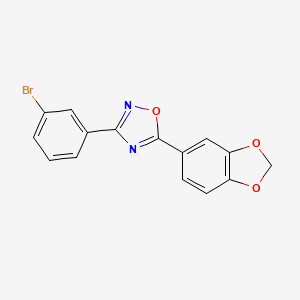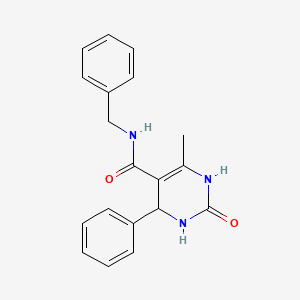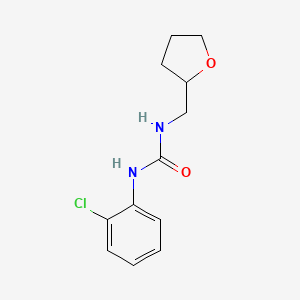![molecular formula C18H24ClNO2 B4387387 N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride](/img/structure/B4387387.png)
N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride
Overview
Description
N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride, also known as PFBT, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the class of phenethylamines and has a molecular weight of 295.83 g/mol. In
Mechanism of Action
N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride acts as an SSRI by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can improve mood and reduce anxiety. N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride has also been shown to activate the 5-HT1A receptor, which can further enhance its antidepressant effects.
Biochemical and Physiological Effects
N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the brain, which can improve mood and reduce anxiety. Additionally, N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride has been shown to have anti-inflammatory and anti-nociceptive effects, which can reduce pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride in lab experiments is its ability to act as an SSRI and activate the 5-HT1A receptor, making it a potential treatment for depression and anxiety disorders. Additionally, N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride has been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential treatment for pain and inflammation-related disorders. However, one limitation of using N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Future Directions
There are several future directions for the use of N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride in scientific research. One direction is to further study its potential use as an SSRI and its ability to activate the 5-HT1A receptor. Additionally, N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride could be studied for its potential use in the treatment of pain and inflammation-related disorders. Further research could also focus on the potential toxicity and side effects of N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride and ways to mitigate these effects.
Conclusion
In conclusion, N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride is a chemical compound that has been used in scientific research for its potential therapeutic properties. It acts as an SSRI, activates the 5-HT1A receptor, and has anti-inflammatory and anti-nociceptive effects. While it has potential advantages in lab experiments, its toxicity and side effects need to be carefully monitored. Further research is needed to explore its potential use in the treatment of depression, anxiety, pain, and inflammation-related disorders.
Scientific Research Applications
N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride has been used in scientific research for its potential therapeutic properties. It has been studied for its ability to act as a selective serotonin reuptake inhibitor (SSRI) and its potential use in the treatment of depression and anxiety disorders. Additionally, N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride has been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential treatment for pain and inflammation-related disorders.
properties
IUPAC Name |
N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-3-12-19-13-16-10-7-11-17(20-2)18(16)21-14-15-8-5-4-6-9-15;/h4-11,19H,3,12-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZLJEMDLIMRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4387309.png)


![1-[3-(2-chloro-6-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B4387341.png)
![N-benzyl-3-chloro-4-methoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4387343.png)

![8-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4387355.png)
![N-allyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4387367.png)


![3-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387381.png)
![N-(3-pyridinylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4387384.png)
![ethyl 1-({3-[(cyclohexylamino)carbonyl]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B4387407.png)
![4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4387411.png)